molecular formula C9H8F3NO3 B1613431 Methyl 5-amino-2-(trifluoromethoxy)benzoate CAS No. 307989-43-1

Methyl 5-amino-2-(trifluoromethoxy)benzoate

Cat. No. B1613431
M. Wt: 235.16 g/mol
InChI Key: MGEYHPSLXLUDAA-UHFFFAOYSA-N
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Description

“Methyl 5-amino-2-(trifluoromethoxy)benzoate” is a chemical compound with the molecular formula C9H8F3NO3 . Its molecular weight is 235.16 . The IUPAC name for this compound is “methyl 5-amino-2-(trifluoromethoxy)benzoate” and its InChI code is 1S/C9H8F3NO3/c1-15-8(14)6-4-5(13)2-3-7(6)16-9(10,11)12/h2-4H,13H2,1H3 .


Molecular Structure Analysis

The molecular structure of “Methyl 5-amino-2-(trifluoromethoxy)benzoate” consists of a benzene ring substituted with an amino group at the 5-position and a trifluoromethoxy group at the 2-position. The benzene ring is also substituted with a methyl ester group .


Physical And Chemical Properties Analysis

“Methyl 5-amino-2-(trifluoromethoxy)benzoate” is a yellow solid . The compound should be stored at room temperature .

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

  • The study of methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate showcases its role as an acaricide, highlighting the chemical's potential in pest control applications. The structural orientation and intramolecular hydrogen bonding suggest its reactivity and interaction with biological targets (Masaharu Kimura & S. Hourai, 2005).

Polymer and Material Science

  • Research into hyperbranched aromatic polyamides demonstrates the utility of related esters in polymer science for creating materials with specific solubility and viscosity characteristics, relevant for advanced material applications (Gang Yang, M. Jikei, & M. Kakimoto, 1999).

Nanofiltration and Membrane Technology

  • Novel sulfonated thin-film composite nanofiltration membranes incorporate sulfonated aromatic diamine monomers for improved water flux, indicating the role of trifluoromethyl-containing compounds in enhancing membrane properties for dye treatment and water purification (Yang Liu et al., 2012).

Catalysis and Synthesis

  • The use of methyltrioxorhenium for the electrophilic trifluoromethylation of aromatic compounds suggests the potential for Methyl 5-amino-2-(trifluoromethoxy)benzoate to act in similar catalytic or synthetic roles, facilitating the introduction of trifluoromethyl groups in organic synthesis (E. Mejía & A. Togni, 2012).

Bioactive Compound Synthesis

  • The synthesis and evaluation of benzamides and alkanoates for antiproliferative activity against cancer cell lines illustrate the potential pharmaceutical applications of methyl esters in drug discovery and development (Eman H. Youssef et al., 2020).

Safety And Hazards

“Methyl 5-amino-2-(trifluoromethoxy)benzoate” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray . It should be handled with personal protective equipment, including gloves and eye/face protection .

properties

IUPAC Name

methyl 5-amino-2-(trifluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-15-8(14)6-4-5(13)2-3-7(6)16-9(10,11)12/h2-4H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEYHPSLXLUDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622147
Record name Methyl 5-amino-2-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-2-(trifluoromethoxy)benzoate

CAS RN

307989-43-1
Record name Methyl 5-amino-2-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Nitro-2-trifluoromethoxybenzoic acid methyl ester (5.69 g, 21.5 mmol) was dissolved in ethanol 99.9% (80 mL) and added stannous(II)chloride dihydrate (24.2 g, 107 mmol). The suspension was stirred at 75° C. for 2 hours and then concentrated in vacuo. The residue was added ethyl acetate (100 mL) and water (50 mL) and pH was adjusted to pH 8 with 4 N sodium hydroxide (50 mL). The liquid was decanted from the fine precipitation, which occurred, and the precipitate was washed with ethyl acetate and decanted twice. The combine organic phases were washed with water:saturated sodium chloride (1:1) solution (2×100 mL), dried (magnesium sulphate) and concentrated in vacuo. The residue was purified by column chromatography (120 g silica) using ethyl acetate:heptane (1:1) as eluent to give 3.8 g of 5-amino-2-trifluoromethoxybenzoic acid methyl ester.
Quantity
5.69 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
stannous(II)chloride dihydrate
Quantity
24.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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